N-(4-Hydroxymethylbenzyl)trifluoroacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide typically involves the reaction of 4-hydroxymethylbenzylamine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxymethylbenzyl)trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-carboxybenzyltrifluoroacetamide.
Reduction: Formation of 4-hydroxymethylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(4-Hydroxymethylbenzyl)trifluoroacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Hydroxymethylbenzyl)trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The trifluoroacetamide group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
N-(4-Hydroxymethylbenzyl)trifluoroacetamide can be compared with other similar compounds, such as:
N-(4-Hydroxymethylphenyl)acetamide: Lacks the trifluoro group, resulting in different chemical properties and reactivity.
N-(4-Methylbenzyl)trifluoroacetamide: Lacks the hydroxymethyl group, affecting its solubility and interaction with biological targets.
This compound is unique due to the presence of both the hydroxymethyl and trifluoroacetamide groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPKWGMIAIWOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578879 | |
Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171723-95-8 | |
Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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